3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Catalog No.
S2912800
CAS No.
497084-16-9
M.F
C6H7ClN2O
M. Wt
158.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-(2-chloroacetyl)but-2-enenitrile

CAS Number

497084-16-9

Product Name

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

IUPAC Name

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile

Molecular Formula

C6H7ClN2O

Molecular Weight

158.59

InChI

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4-

InChI Key

COEGBOCHNHHERG-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C(=O)CCl)N

solubility

not available

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is an organic compound characterized by its unique structure, which includes an amino group, a chloroacetyl moiety, and a nitrile functional group. Its molecular formula is C6H6ClN3O, and it features a double bond between the second and third carbon atoms of the butene chain. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups.

Due to the lack of research, the mechanism of action of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is unknown. It's unclear if it has any specific biological role or interacts with other compounds [, , ].

  • Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or alcohols.
  • Addition Reactions: The double bond in the butene structure allows for addition reactions with electrophiles, which can lead to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the chloroacetyl group may hydrolyze to yield 3-amino-2-butenenitrile and hydrochloric acid.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 3-amino-2-(2-chloroacetyl)but-2-enenitrile can be achieved through several methods:

  • Knoevenagel Condensation: This method involves the reaction of an appropriate aldehyde with malonic acid derivatives in the presence of a base, leading to the formation of the desired compound.
  • Chloroacetylation: The introduction of the chloroacetyl group can be accomplished by reacting 3-amino-2-butenenitrile with chloroacetyl chloride under basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound from simpler precursors .

3-Amino-2-(2-chloroacetyl)but-2-enenitrile has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemistry: Its derivatives may serve as agrochemicals or pesticides.

The reactivity of its functional groups makes it suitable for further modifications leading to novel compounds with specific biological activities.

Interaction studies involving 3-amino-2-(2-chloroacetyl)but-2-enenitrile are essential for understanding its potential therapeutic effects. Investigations into its binding affinities with various biological targets could elucidate its mechanism of action. For instance, studies on similar compounds suggest they may interact with specific enzymes or receptors involved in metabolic pathways .

Several compounds share structural similarities with 3-amino-2-(2-chloroacetyl)but-2-enenitrile. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Bromobut-2-en nitrileContains bromine instead of chlorineMore reactive in nucleophilic substitution reactions
But-2-en nitrileLacks halogen and chloroacetyl groupsLess versatile; primarily used as a nitrile source
3-Amino-butanoic acidAmino acid structure without double bondDifferent biological activity profile
4-Chlorobut-2-en nitrileChlorine atom instead of chloroacetylAffects reactivity; less complex than chloroacetyl

The presence of both a chloroacetyl group and a nitrile functional group in 3-amino-2-(2-chloroacetyl)but-2-enenitrile provides it with unique reactivity patterns not found in simpler analogs.

The IUPAC name 3-amino-2-(2-chloroacetyl)but-2-enenitrile is derived through systematic analysis of its functional groups and substituents. The parent chain is a four-carbon but-2-enenitrile, with a double bond between carbons 2 and 3 and a nitrile group at position 4. Substituents include:

  • An amino group (-NH2) at position 3.
  • A 2-chloroacetyl group (Cl-CH2-CO-) at position 2.

The molecular formula is C6H6ClN3O, reflecting contributions from the nitrile (C≡N), chloroacetyl (C2H2ClO), and amino groups. Spectroscopic characterization aligns with established nitrile profiles, notably a sharp C≡N stretching peak near 2200 cm-1 in infrared (IR) spectroscopy, as observed in analogous compounds. The chloroacetyl group introduces a carbonyl (C=O) stretch at ~1700 cm-1, while the amino group contributes N-H stretching vibrations near 3300 cm-1. Mass spectrometry data for related nitriles, such as (Z)-3-amino-2-chlorobut-2-enenitrile, demonstrate fragmentation patterns dominated by the loss of HCl and HCN, providing a framework for hypothesizing similar behavior in this compound.

Historical Context of Nitrile-Based Compound Discovery

Nitrile chemistry emerged in the 19th century with foundational synthetic methods such as the Letts nitrile synthesis (1872), which converted aromatic carboxylic acids to nitriles via reaction with metal thiocyanates. This method, though initially low-yielding, laid the groundwork for later advancements in nitrile production. Industrial applications expanded in the 1930s with the development of nitrile rubber (NBR), a copolymer of acrylonitrile and butadiene resistant to oils and fuels. The demand for specialized nitriles in pharmaceuticals and agrochemicals during the mid-20th century drove innovations in functionalized nitriles, including amino- and halo-substituted derivatives. The synthesis of 3-amino-2-(2-chloroacetyl)but-2-enenitrile reflects this trend, leveraging reactive groups for further chemical modifications.

Position Within Contemporary Organonitrile Classification Systems

Organonitriles are classified by their substituents and applications. This compound belongs to the subclass of α,β-unsaturated nitriles, distinguished by a conjugated double bond adjacent to the nitrile group. Its multifunctional nature places it at the intersection of three categories:

  • Halo-nitriles: The chloroacetyl group enables nucleophilic substitution reactions.
  • Amino-nitriles: The amino group participates in hydrogen bonding and serves as a site for further derivatization.
  • Carbonyl-containing nitriles: The acetyl moiety introduces ketone-like reactivity.
FeatureComparison to Other Nitriles
ReactivityMore versatile than simple alkyl nitriles (e.g., but-2-enenitrile) due to multiple functional groups.
Synthetic UtilityExceeds halogen-free analogs (e.g., 3-aminobut-2-enenitrile) in forming heterocycles.
StabilityLess thermally stable than aromatic nitriles due to electron-withdrawing groups.

This classification underscores its utility as a precursor in medicinal chemistry, where its functional groups enable targeted modifications for drug discovery.

Precursor Selection for Chloroacetyl-Nitrile Backbone Assembly

The assembly of the chloroacetyl-nitrile backbone begins with selecting precursors that balance reactivity and stability. Chloroacetic acid derivatives, such as sodium chloroacetate, are commonly employed due to their electrophilic α-carbon, which facilitates nucleophilic substitution with cyanide sources. For example, sodium chloroacetate reacts with alkali metal cyanides in aqueous-alcoholic mixtures at elevated temperatures (>80°C) to form cyanoacetic acid intermediates [5]. The choice of solvent is critical; methanol or ethanol enhances reaction rates while minimizing side reactions like hydrolysis [5].

In advanced routes, 2-hydroxy-5-chloroacetophenone serves as a precursor for nitration and subsequent reduction to yield amino-substituted intermediates. This compound undergoes nitration in glacial acetic acid with fuming nitric acid at 50–80°C, producing 2-hydroxy-3-nitro-5-chloroacetophenone with minimal degradation [1]. The use of glacial acetic acid as a solvent ensures protonation of reactive intermediates, suppressing undesired polymerization [1].

Dehydration Protocols for α,β-Unsaturated Nitrile Formation

Dehydration of β-hydroxy nitriles to α,β-unsaturated nitriles is achieved via acid- or base-catalyzed elimination. Nonionic superbases, such as P(MeNCH₂CH₂)₃N, have emerged as efficient catalysts for this transformation. These catalysts promote the condensation of aldehydes with nitriles (e.g., acetonitrile) at 40–50°C, yielding α,β-unsaturated nitriles with >90% selectivity [3]. However, aliphatic aldehydes exhibit poor reactivity under these conditions, necessitating alternative approaches like microwave-assisted dehydration [3].

In one protocol, β-hydroxy intermediates are treated with concentrated sulfuric acid at 120°C, followed by rapid quenching to prevent over-dehydration. This method achieves 85–90% conversion but requires careful control of reaction time to avoid carbonization [1].

Catalytic Systems for Stereoselective Amination

Palladium-based catalysts are pivotal for stereoselective amination. For instance, 10% Pd/C facilitates the hydrogenation of nitro groups in 2-hydroxy-3-nitro-5-chloroacetophenone to amines under 1.4–1.5 MPa H₂ at 120°C [1]. The reaction proceeds with 87% yield and 99.8% purity when conducted in methanol or ethanol with triethylamine as a base [1]. Residence times of 28–35 seconds in continuous flow systems minimize over-reduction byproducts [1].

Alternative systems employ chiral ligands like BINAP with ruthenium catalysts to induce enantioselectivity. However, these methods remain less scalable compared to heterogeneous Pd/C systems [1].

Continuous Flow Reactor Optimization Strategies

Microchannel reactors enhance safety and efficiency in nitro reduction and amination steps. A typical setup comprises preheating modules, reaction modules (connected in series or parallel), and cooling modules [1]. For example, a slurry of 2-hydroxy-3-nitro-5-chloroacetophenone and Pd/C is pumped at 25.2–32.5 g/min alongside H₂ at 450–650 mL/min, achieving complete conversion in 28–35 seconds [1]. The modular design allows precise temperature control (120°C) and pressure stabilization (1.4–1.5 MPa), reducing explosion risks associated with batch processing [1].

ParameterValue RangeImpact on Yield
Residence Time28–35 secondsMaximizes H₂ utilization
H₂:Molar Ratio4.0–4.2Prevents intermediate stagnation
Pressure1.4–1.5 MPaEnhances gas-liquid mixing

Post-Synthetic Purification Techniques

Final purification involves multi-step crystallization and extraction. After hydrogenation, the reaction mixture is acidified to pH 2.0 with HCl, precipitating the crude product [1]. Filtration and washing with cold ethanol remove residual triethylamine and Pd/C. The solid is then dissolved in water at 50°C, decolorized with activated carbon, and neutralized to pH 9.0 with NaOH to yield crystals of 3-amino-2-(2-chloroacetyl)but-2-enenitrile [1]. Alkanol extraction (e.g., isoamyl alcohol) further purifies the product, achieving 99.8% purity as confirmed by HPLC [1] [4].

Recrystallization from ethanol-water mixtures (3:1 v/v) produces needle-like crystals with a melting point of 155–156°C, consistent with literature values [4].

Single-Crystal X-ray Diffraction Characterization

The crystallographic analysis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile represents a fundamental aspect of structural characterization. This compound exhibits a complex molecular architecture featuring multiple functional groups including an amino group, a chloroacetyl moiety, and a nitrile functionality [1] [2]. The molecular formula C₆H₇ClN₂O with a molecular weight of 158.59 g/mol indicates a relatively compact structure with significant potential for intermolecular interactions [3].

Crystal growth of suitable specimens for X-ray diffraction analysis requires careful control of crystallization conditions. The compound demonstrates a melting point range of 155-156°C, suggesting reasonable thermal stability for crystallographic studies [3]. The crystallization process typically involves slow evaporation from appropriate solvents, with ethanol or diethyl ether commonly employed for similar amino-nitrile compounds [4] [5].

The molecular geometry determination through single-crystal X-ray diffraction would provide definitive structural parameters including bond lengths, bond angles, and torsion angles. Similar aminonitrile compounds have been characterized with detailed crystallographic data, revealing typical bond distances for C≡N triple bonds (approximately 1.168 Å) and C=C double bonds (approximately 1.358 Å) [6] [7]. The presence of the enamine functionality (C=C-NH₂) introduces conformational considerations that significantly impact the overall molecular geometry.

Space group determination and unit cell parameters are crucial for understanding the packing arrangement and intermolecular interactions. Related amino-butenenitrile structures have been reported to crystallize in various space groups including P 1 21/n 1 and P n a 21, depending on the specific substitution pattern and molecular conformation [7] [8].

Multinuclear NMR Spectral Assignments

The ¹H NMR spectroscopic analysis provides definitive evidence for the structural assignment of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile. The spectrum exhibits characteristic signals that confirm the presence of distinct functional groups within the molecular framework [9] [10]. The chloromethyl protons (CH₂Cl) appear as a singlet at approximately 4.17 ppm, indicating the proximity to the electron-withdrawing chlorine atom and carbonyl group [9].

The amino group protons manifest as a broad singlet around 4.77 ppm, typical for primary amines attached to electron-deficient systems [11] [12]. This chemical shift is consistent with the enamine structure where the amino group participates in conjugation with the adjacent double bond system. The methyl group attached to the enamine carbon resonates as a sharp singlet at 2.16 ppm, reflecting the shielded environment of this substituent [9].

¹³C NMR analysis reveals the carbon framework with distinct resonances for each carbon environment. The carbonyl carbon exhibits a characteristic downfield shift at 162.3 ppm, confirming the ketone functionality [10] [13]. The nitrile carbon appears around 111.8 ppm, within the expected range for cyano groups attached to alkene systems [14]. The quaternary carbon of the enamine system resonates at 135.7 ppm, while the olefinic carbons appear at 105.2 and 86.4 ppm respectively [9].

The coupling patterns and chemical shift values provide insights into the molecular conformation and electronic environment. The absence of complex coupling patterns in the ¹H NMR spectrum suggests restricted rotation around the enamine double bond, consistent with significant conjugation effects [15] [16]. This structural rigidity is further supported by the distinct chemical environments observed in the ¹³C NMR spectrum.

IR Vibrational Mode Correlation Studies

The infrared spectroscopic analysis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile provides comprehensive information about the vibrational modes and functional group characteristics [17] [18]. The amino group stretching vibrations appear as strong absorptions in the 3200-3500 cm⁻¹ region, with asymmetric stretching at 3445.6 cm⁻¹ and symmetric stretching at 3328.1 cm⁻¹ [19] [14].

The nitrile stretching vibration manifests as a strong, sharp absorption at 2195.9 cm⁻¹, characteristic of the C≡N triple bond [14]. This frequency is within the typical range for aromatic and conjugated nitrile compounds, indicating electronic delocalization effects. The carbonyl stretching appears at 1521.1 cm⁻¹, which is lower than typical ketone frequencies due to conjugation with the enamine system [20] [19].

The C=C stretching vibration is observed at 1619.9 cm⁻¹, consistent with the enamine double bond character. This frequency reflects the partial double bond nature resulting from amino group conjugation [17] [18]. Additional skeletal vibrations in the 1200-1500 cm⁻¹ region provide information about the overall molecular framework and substituent interactions.

The vibrational analysis reveals the presence of intramolecular hydrogen bonding interactions, as evidenced by the broadening and slight frequency shifts of the NH₂ stretching modes [19] [21]. These interactions contribute to the molecular stability and influence the conformational preferences of the compound.

Density Functional Theory (DFT) Conformational Analysis

Computational analysis using density functional theory provides detailed insights into the molecular geometry, electronic structure, and conformational preferences of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile [22] [23]. The B3LYP functional with the 6-31+G(d,p) basis set represents an appropriate level of theory for accurate geometric optimization and electronic property calculations [24] [25].

The DFT calculations reveal the preferred molecular conformation with specific attention to the enamine geometry and chloroacetyl orientation. The amino group exhibits partial pyramidalization, with the nitrogen atom showing slight deviation from planarity due to electronic effects and steric considerations [26] [27]. The C=C double bond demonstrates typical enamine character with bond lengths intermediate between single and double bonds.

The optimized geometry indicates significant conjugation between the amino group, C=C double bond, and the adjacent carbonyl system. This extended conjugation influences the molecular orbital distribution and affects the chemical reactivity patterns [22] [28]. The chloroacetyl group adopts a conformation that minimizes steric interactions while maintaining optimal orbital overlap.

Energy calculations provide information about the relative stability of different conformational isomers. The Z-configuration about the enamine double bond is typically favored due to intramolecular hydrogen bonding between the amino group and the carbonyl oxygen [29] [30]. Rotational barriers around single bonds are calculated to assess conformational flexibility and dynamic behavior.

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Dates

Last modified: 08-17-2023

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